molecular formula C9H13NO2 B1297408 3,5-Dimethoxybenzylamine CAS No. 34967-24-3

3,5-Dimethoxybenzylamine

Cat. No.: B1297408
CAS No.: 34967-24-3
M. Wt: 167.2 g/mol
InChI Key: YGZJTYCCONJJGZ-UHFFFAOYSA-N
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Description

3,5-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Mechanism of Action

Biochemical Pathways

The compound has been used in the synthesis of well-defined, homogeneous [n]rotaxanes , suggesting it may play a role in the formation of these complex structures.

Result of Action

It has been used in the synthesis of [n]rotaxanes , indicating it may contribute to the formation of these mechanically-interlocked molecular architectures.

Action Environment

It is known that the compound is slightly soluble in water , which could potentially affect its distribution and action in aqueous environments.

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxybenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used in the preparation of trisammonium tris(hexafluorophosphate) salt and in the synthesis of well-defined, homogeneous rotaxanes . The compound interacts with various enzymes and proteins, facilitating the formation of these complex structures. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the intermediate compounds during the synthesis process.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, impacts gene expression and metabolic pathways within the cell . Additionally, this compound has been observed to induce changes in cellular morphology and proliferation rates, highlighting its potential as a modulator of cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity . Alternatively, it can induce conformational changes in proteins, enhancing their catalytic efficiency. These interactions often result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism. These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through oxidative deamination, resulting in the formation of corresponding aldehydes and acids . These metabolic products can further participate in downstream biochemical reactions, affecting metabolic flux and metabolite levels within the cell. The involvement of this compound in these pathways highlights its role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution is influenced by factors such as solubility, membrane permeability, and binding affinity to intracellular proteins. These properties determine the localization and accumulation of this compound within different tissues, impacting its overall biological activity.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that this compound reaches its site of action, where it can interact with relevant biomolecules and exert its biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzylamine can be synthesized through the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminium hydride (LiAlH4). The reaction typically involves dissolving 3,5-dimethoxybenzaldoxime in an appropriate solvent, such as tetrahydrofuran (THF), and then adding LiAlH4 slowly under controlled conditions to achieve the reduction .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 3,5-dimethoxybenzaldehyde with ammonia in methanol, followed by hydrogenation using a nickel-oxide catalyst. The reaction is carried out in a high-pressure reactor at 90°C and 2 MPa hydrogen pressure, resulting in a high yield of the desired product .

Types of Reactions:

    Reduction: As mentioned, this compound can be synthesized through the reduction of 3,5-dimethoxybenzaldoxime.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced or modified under suitable conditions.

    Oxidation: It can be oxidized to form corresponding aldehydes or ketones under specific conditions.

Common Reagents and Conditions:

    Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

3,5-Dimethoxybenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 3,4-Dimethoxybenzylamine
  • 2,4-Dimethoxybenzylamine
  • 4-Methoxybenzylamine
  • 3,4,5-Trimethoxybenzylamine

Comparison: 3,5-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZJTYCCONJJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50956422
Record name 1-(3,5-Dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34967-24-3
Record name 1-(3,5-Dimethoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50956422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-dimethoxyphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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